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Compound of Interest

Compound Name: Irpagratinib

Cat. No.: B12386767 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions regarding the off-

target effects of irpagratinib (ABSK011).

Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of irpagratinib?

Irpagratinib is described as a potent and highly selective small molecule inhibitor of Fibroblast

Growth Factor Receptor 4 (FGFR4).[1] It irreversibly binds to the Cys552 residue within the

active site of FGFR4.[2] Preclinical safety studies have indicated that irpagratinib had no

inhibitory effects on CYP family members or hERG.[2] While comprehensive public data from

broad kinase selectivity panels is not readily available, the consistent reporting from multiple

sources emphasizes its high selectivity for FGFR4.[1][3][4][5][6]

Q2: I am observing a phenotype in my cell-based assay that doesn't seem to be related to

FGFR4 inhibition. Could this be an off-target effect?

While irpagratinib is highly selective, it is crucial to experimentally verify whether an

unexpected phenotype is a result of off-target effects. Here are some steps to consider:

Dose-Response Analysis: Establish if the unexpected phenotype is dose-dependent and

correlate it with the IC50 for FGFR4 inhibition. A significant separation between the potency

for the on-target and the unexpected effect may suggest an off-target mechanism.
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Use of a Structurally Unrelated FGFR4 Inhibitor: If available, use a different selective FGFR4

inhibitor with a distinct chemical scaffold. If the unexpected phenotype is not replicated, it

strengthens the possibility of an irpagratinib-specific off-target effect.

Rescue Experiments: Attempt to rescue the phenotype by activating downstream

components of the FGFR4 signaling pathway. If the phenotype persists, it is less likely to be

mediated by on-target FGFR4 inhibition.

Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay

(CETSA) to confirm that irpagratinib is engaging with FGFR4 at the concentrations where

the unexpected phenotype is observed.

Q3: What are the known on-target toxicities of irpagratinib that might manifest in my in vivo or

cellular models?

Certain adverse effects observed in clinical studies are considered on-target toxicities resulting

from the inhibition of the FGF19/FGFR4 signaling pathway. These include:

Diarrhea: This is an expected on-target toxicity related to the enhancement of bile-acid

secretion following FGFR4 inhibition.[1]

Hyperphosphatemia: This is another commonly reported on-target adverse effect.[7]

Recognizing these on-target effects is crucial to avoid misinterpreting them as off-target

liabilities in preclinical models.

Troubleshooting Guides
Issue: Unexpected Cell Viability Changes in Cancer Cell Lines Lacking FGF19/FGFR4

Pathway Activation

Problem: You observe a decrease in cell viability in a cell line that does not have an amplified

FGF19/FGFR4 signaling pathway when treated with irpagratinib.

Possible Cause: This could potentially be an off-target effect.

Troubleshooting Steps:
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Confirm Absence of On-Target Activity: Verify the lack of FGF19 expression and FGFR4

amplification/mutation in your cell line using qPCR, western blotting, or sequencing.

Perform a Kinase Panel Screen: To identify potential off-target kinases, consider running a

broad kinase panel screening with irpagratinib.

Proteomic Profiling: Utilize techniques like phosphoproteomics to identify signaling

pathways that are unexpectedly altered by irpagratinib treatment in these cells.

Issue: Discrepancy Between in vitro Potency and Cellular Activity

Problem: The concentration of irpagratinib required to achieve a cellular effect is

significantly higher than its biochemical IC50 for FGFR4.

Possible Cause: This could be due to poor cell permeability, active efflux from the cells, or

the involvement of an off-target with lower affinity.

Troubleshooting Steps:

Assess Cell Permeability: Use standard assays to determine the intracellular

concentration of irpagratinib.

Investigate Drug Efflux Pumps: Test for the expression and activity of ABC transporters in

your cell model and determine if their inhibition enhances irpagratinib's potency.

Off-Target Hypothesis Generation: If permeability and efflux are not the issue, consider the

possibility of a lower-affinity off-target being responsible for the cellular phenotype at

higher concentrations.

Quantitative Data Summary
The following tables summarize the treatment-related adverse events (TRAEs) observed in

clinical trials of irpagratinib, which can help researchers anticipate potential on-target and off-

target effects in their models.

Table 1: Most Common Treatment-Related Adverse Events (TRAEs) with Irpagratinib
Monotherapy (>20% Incidence)
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Adverse Event Incidence

ALT Elevation >20%

Diarrhea >20%

AST Elevation >20%

Hyperphosphatemia >20%

Bilirubin Elevation >20%

Alkaline Phosphatase Elevation >20%

Platelet Decrease >20%

Total Bile Acid Elevation >20%

Source:[7]

Table 2: Grade 3-4 Treatment-Related Adverse Events (>5% Incidence) with Irpagratinib
Monotherapy

Adverse Event Incidence

AST Elevation >5%

ALT Elevation >5%

Diarrhea >5%

Source:[7]

Experimental Protocols
Protocol 1: Kinase Selectivity Profiling

This protocol provides a general framework for assessing the selectivity of irpagratinib against

a broad panel of kinases.

Objective: To identify potential off-target kinase interactions of irpagratinib.
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Methodology:

Select a commercial kinase profiling service that offers a broad panel of purified, active

kinases (e.g., >250 kinases).

Provide the service provider with a sample of irpagratinib at a specified concentration (a

high concentration, e.g., 1 µM, is often used for initial screening to maximize the chances

of detecting off-target interactions).

The service will typically perform radiometric, fluorescence-based, or luminescence-based

assays to measure the enzymatic activity of each kinase in the presence of irpagratinib.

The results are usually reported as the percentage of inhibition of each kinase's activity

compared to a vehicle control.

Data Analysis:

Identify any kinases that are significantly inhibited by irpagratinib.

For any identified "hits," perform follow-up dose-response studies to determine the IC50

values.

Compare the IC50 values for the off-target kinases to the IC50 for FGFR4 to quantify the

selectivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines a method to verify the engagement of irpagratinib with its target

(FGFR4) and potential off-targets in a cellular context.

Objective: To confirm target engagement and identify potential off-target binding in intact

cells.

Methodology:

Treat cultured cells with irpagratinib at various concentrations or with a vehicle control.

After incubation, heat the cell lysates to a range of temperatures.
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Cool the samples and separate the soluble protein fraction from the precipitated proteins

by centrifugation.

Analyze the amount of soluble target protein (and potential off-targets) remaining at each

temperature using techniques like Western blotting or mass spectrometry.

Data Analysis:

Binding of irpagratinib to a protein is expected to increase its thermal stability, resulting in

more of the protein remaining in the soluble fraction at higher temperatures.

Plot the amount of soluble protein as a function of temperature for both the irpagratinib-

treated and vehicle-treated samples. A shift in the melting curve indicates target

engagement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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